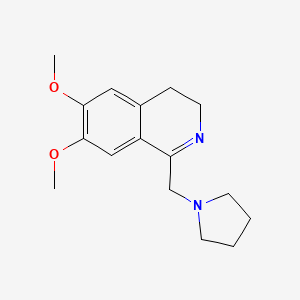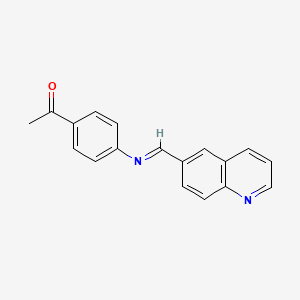
1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is a complex organic compound that features a quinoline moiety linked to an ethanone group through a methylene bridgeThe quinoline structure is known for its biological activity, making derivatives like this compound valuable in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone typically involves the condensation of 4-aminoacetophenone with quinoline-6-carbaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to facilitate the formation of the methylene bridge .
Industrial Production Methods: This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a more saturated form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: Due to its quinoline core, it has potential as an antimalarial, antibacterial, and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is largely dependent on its interaction with biological targets. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can bind to enzymes, altering their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core.
Quinazoline: Another nitrogen-containing heterocycle with significant medicinal properties
Uniqueness: 1-(4-((Quinolin-6-ylmethylene)amino)phenyl)ethanone is unique due to its specific structure, which combines the quinoline moiety with an ethanone group. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and potential therapeutic applications. Further studies are needed to fully explore its potential and optimize its synthesis and application.
Eigenschaften
CAS-Nummer |
89060-15-1 |
|---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
1-[4-(quinolin-6-ylmethylideneamino)phenyl]ethanone |
InChI |
InChI=1S/C18H14N2O/c1-13(21)15-5-7-17(8-6-15)20-12-14-4-9-18-16(11-14)3-2-10-19-18/h2-12H,1H3 |
InChI-Schlüssel |
FZFHAGFINCHXFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





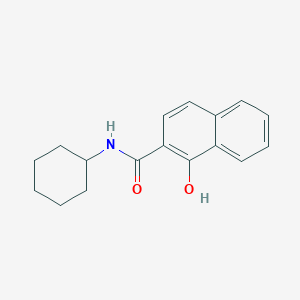

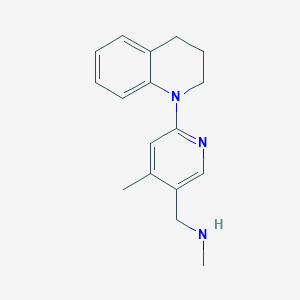
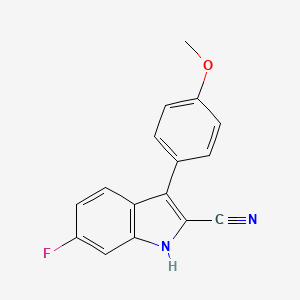
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
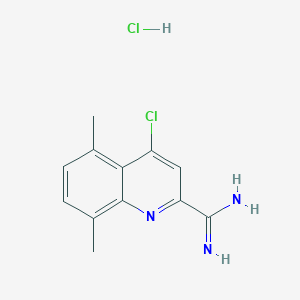

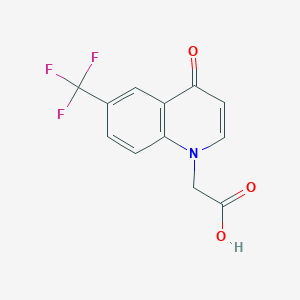
![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)

